7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that has garnered significant interest in scientific research due to its potential biological activities and applications. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity . The compounds were found to interact with the crystal structure of oxidoreductase proteins .
Mode of Action
It’s suggested that the compound interacts with its targets, possibly oxidoreductase proteins, leading to changes that result in its antimicrobial activity .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .
Result of Action
The compound has been reported to exhibit significant antibacterial and antifungal activity, suggesting it may lead to the inhibition or death of these microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-2H-chromen-2-one, which is achieved through the cyclization of appropriate phenolic precursors.
Formation of Intermediate: The intermediate 4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is synthesized by reacting 7-methoxy-2H-chromen-2-one with 4-phenylpiperazine in the presence of a suitable base.
Final Product: The final step involves the methylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chromen-2-one core or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the chromen-2-one or piperazine rings.
Scientific Research Applications
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one
- 4-[(4-methylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one
Uniqueness
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromen-2-one derivatives. Its phenylpiperazine moiety is particularly significant for its interaction with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
7-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-7-8-19-16(13-21(24)26-20(19)14-18)15-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZNUWBLAZAELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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